molecular formula C19H20N2O4S B2603304 3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 1015717-46-0

3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B2603304
CAS No.: 1015717-46-0
M. Wt: 372.44
InChI Key: KROICKXNAURMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a synthetic organic compound with a complex structure that includes a benzenesulfonyl group, a pyrrolidinone moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multiple steps:

    Formation of the Benzenesulfonyl Intermediate: The initial step often involves the sulfonylation of benzene using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Introduction of the Pyrrolidinone Moiety: The next step includes the formation of the pyrrolidinone ring, which can be achieved through the cyclization of an appropriate precursor, such as a γ-amino acid or its derivative.

    Coupling Reaction: The final step involves coupling the benzenesulfonyl intermediate with the pyrrolidinone derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic ring in the benzenesulfonyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxylated pyrrolidinone derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be used to study enzyme interactions, particularly those involving sulfonamide or amide bonds. It can also serve as a probe in biochemical assays to investigate protein-ligand interactions.

Medicine

Medically, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities. The presence of the sulfonyl group is particularly interesting for drug design due to its ability to enhance binding affinity and specificity.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzenesulfonyl and pyrrolidinone groups.

Mechanism of Action

The mechanism by which 3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonyl group can act as a hydrogen bond acceptor, while the amide and pyrrolidinone moieties can participate in various non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-N-phenylpropanamide: Lacks the pyrrolidinone ring, which may reduce its biological activity or specificity.

    N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide: Lacks the benzenesulfonyl group, potentially affecting its chemical reactivity and interaction with biological targets.

    3-(benzenesulfonyl)-N-[3-(2-hydroxyphenyl)propanamide: Contains a hydroxyl group instead of the pyrrolidinone ring, which could alter its chemical and biological properties.

Uniqueness

The unique combination of the benzenesulfonyl group and the pyrrolidinone ring in 3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide provides a distinct set of chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler analogs.

This detailed overview should give you a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-18(11-13-26(24,25)17-8-2-1-3-9-17)20-15-6-4-7-16(14-15)21-12-5-10-19(21)23/h1-4,6-9,14H,5,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROICKXNAURMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.